

Preparing RET V804M-IN-1 stock solution and working concentrations

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Compound of Interest

Compound Name: RET V804M-IN-1

Cat. No.: B1436902

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Application Notes and Protocols for RET V804M-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] The V804M mutation in the RET kinase domain is a "gatekeeper" mutation that confers resistance to several multi-kinase inhibitors.[3][4] **RET V804M-IN-1** is a potent and selective inhibitor of the RET V804M mutant kinase.[5] These application notes provide detailed protocols for the preparation of **RET V804M-IN-1** stock solutions and working concentrations for in vitro and in vivo studies, as well as outlining its mechanism of action and relevant experimental assays.

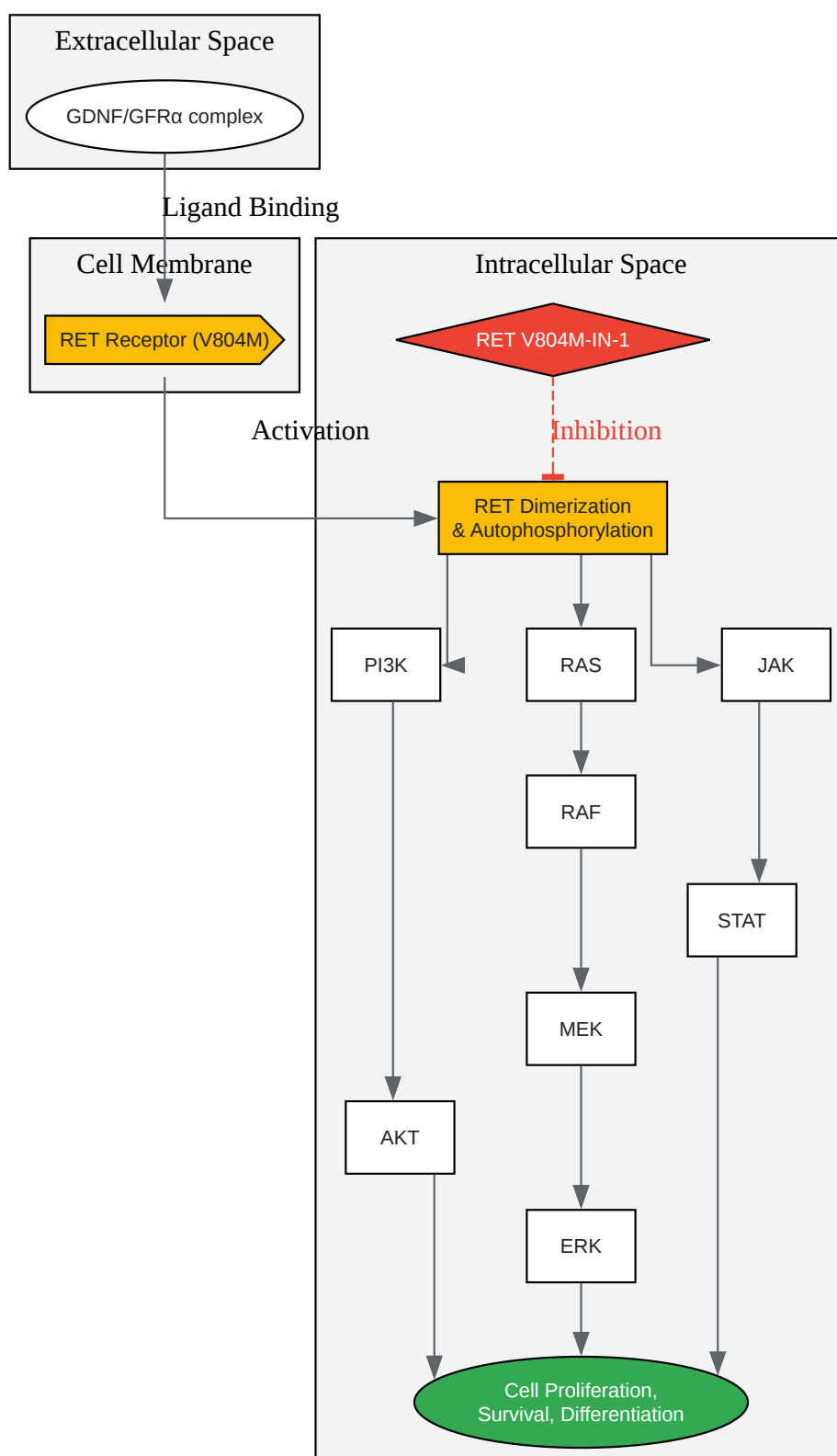
Physicochemical and Pharmacological Properties

A summary of the key properties of **RET V804M-IN-1** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Weight	344.37 g/mol	[5]
Formula	C ₁₉ H ₁₆ N ₆ O	[5]
Appearance	Solid	[5]
IC ₅₀ (RETV804M)	20 nM	[5]
Selectivity	3.7-fold vs. wt-RET; 110-fold vs. KDR	[5]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[5]
Storage (Solvent)	-80°C for 6 months; -20°C for 1 month	[5]

RET V804M Signaling Pathway and Inhibition by RET V804M-IN-1

The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating downstream signaling cascades including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which drive cell proliferation and survival.[1][6] The V804M mutation alters the ATP-binding pocket, enhancing kinase activation and rendering it resistant to certain inhibitors.[4] **RET V804M-IN-1** is designed to effectively bind to the ATP-binding site of the mutated kinase, blocking its activity and downstream signaling.

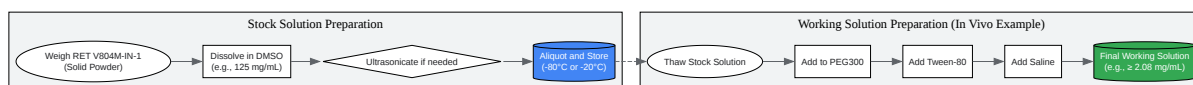


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Caption: RET V804M Signaling Pathway and Inhibition.

Preparation of Stock and Working Solutions

The following diagram and protocols detail the preparation of **RET V804M-IN-1** solutions.



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Caption: Workflow for Solution Preparation.

Stock Solution Preparation (In Vitro)

Parameter	Value
Solvent	Dimethyl Sulfoxide (DMSO)
Solubility	125 mg/mL (362.98 mM)
Note	Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Sonication may be required to fully dissolve the compound. [5]

Protocol:

- Accurately weigh the desired amount of **RET V804M-IN-1** powder.
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.
- If necessary, gently warm and/or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[\[5\]](#)

Stock Solution Dilution Table:

Desired Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg
1 mM	2.9039 mL	14.5193 mL	29.0385 mL
5 mM	0.5808 mL	2.9039 mL	5.8077 mL
10 mM	0.2904 mL	1.4519 mL	2.9039 mL

Working Solution Preparation (In Vivo)

Several protocols can be used to prepare working solutions for in vivo administration. The final concentration and vehicle composition should be optimized for the specific animal model and route of administration.

Protocol 1: PEG300, Tween-80, and Saline Formulation

- Solubility: ≥ 2.08 mg/mL (6.04 mM)[\[5\]](#)
- Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[\[5\]](#)
- Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
- For a 1 mL final volume, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 to the mixture and mix until uniform.
- Add 450 μ L of saline to reach the final volume of 1 mL and mix well.

Protocol 2: SBE- β -CD in Saline Formulation

- Solubility: ≥ 2.08 mg/mL (6.04 mM)[\[5\]](#)
- Final Vehicle Composition: 10% DMSO, 90% (20% SBE- β -CD in Saline)[\[5\]](#)

- Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
- For a 1 mL final volume, add 100 μ L of the DMSO stock solution to 900 μ L of a 20% SBE- β -CD solution in saline and mix thoroughly.

Protocol 3: Corn Oil Formulation

- Solubility: ≥ 2.08 mg/mL (6.04 mM)[5]
- Final Vehicle Composition: 10% DMSO, 90% Corn Oil[5]
- Start with the prepared DMSO stock solution (e.g., 20.8 mg/mL).
- For a 1 mL final volume, add 100 μ L of the DMSO stock solution to 900 μ L of corn oil and mix thoroughly.

Application Notes and Experimental Protocols

Cellular Assays

To assess the biological activity of **RET V804M-IN-1**, cellular assays are essential. Cell lines engineered to express the RET V804M mutation, such as Ba/F3 or HEK293 cells, are suitable models.[7][8]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cell proliferation and viability.

Protocol:

- **Cell Seeding:** Seed RET V804M-expressing cells (e.g., Ba/F3-RET V804M) in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Allow cells to attach overnight if adherent.
- **Compound Treatment:** Prepare serial dilutions of **RET V804M-IN-1** in culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells (typically $\leq 0.5\%$). Add the diluted compound to the cells. Include a vehicle control (DMSO only).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
 - CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value.

Western Blotting for Target Engagement and Downstream Signaling

Western blotting can be used to confirm that **RET V804M-IN-1** inhibits the phosphorylation of RET and its downstream signaling proteins.

Protocol:

- Cell Treatment and Lysis: Seed RET V804M-expressing cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of **RET V804M-IN-1** for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[\[9\]](#)[\[10\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[\[11\]](#)
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-RET (p-RET), total RET, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT overnight at 4°C.

A loading control such as GAPDH or β -actin should also be included.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the dose-dependent inhibition of RET, ERK, and AKT phosphorylation.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of **RET V804M-IN-1** in preclinical research. The provided protocols for stock and working solutions, along with the methodologies for cellular assays, will enable researchers to effectively investigate the therapeutic potential of this selective RET V804M inhibitor. Adherence to these guidelines will facilitate the generation of robust and reproducible data in the study of RET-driven cancers.

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